molecular formula C9H17ClO B13196501 2-(Chloromethyl)-2-propyloxane

2-(Chloromethyl)-2-propyloxane

Cat. No.: B13196501
M. Wt: 176.68 g/mol
InChI Key: VTVIKNCREGNRRU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxane ring, along with a propyl group on the same carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-propyloxane typically involves the chloromethylation of 2-propyloxane. One common method is the reaction of 2-propyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-propyloxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

2-(Chloromethyl)-2-propyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-propyloxane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction leads to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-methyloxane: Similar structure but with a methyl group instead of a propyl group.

    2-(Chloromethyl)-2-ethyloxane: Similar structure but with an ethyl group instead of a propyl group.

    2-(Chloromethyl)-2-butylxane: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

2-(Chloromethyl)-2-propyloxane is unique due to the specific combination of the chloromethyl and propyl groups on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-(chloromethyl)-2-propyloxane

InChI

InChI=1S/C9H17ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3

InChI Key

VTVIKNCREGNRRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCO1)CCl

Origin of Product

United States

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